

4-(Pyridin-2-yloxy)benzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B061630

[Get Quote](#)

An In-depth Technical Guide to 4-(Pyridin-2-yloxy)benzaldehyde

This guide provides a detailed overview of the molecular structure, properties, and synthesis of **4-(Pyridin-2-yloxy)benzaldehyde**, a heterocyclic aromatic compound of interest to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

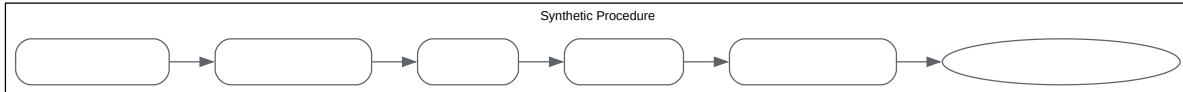
The fundamental properties of **4-(Pyridin-2-yloxy)benzaldehyde** are summarized below. This data is essential for its use in experimental research and as a building block in organic synthesis.

Property	Data
Molecular Formula	C ₁₂ H ₉ NO ₂
Molecular Weight	199.21 g/mol
CAS Number	194017-69-1

Molecular Structure

The structure of **4-(Pyridin-2-yloxy)benzaldehyde** consists of a benzaldehyde core where the hydrogen at position 4 is substituted by a pyridin-2-yloxy group. This ether linkage connects the phenyl and pyridine rings.

Molecular structure of **4-(Pyridin-2-yloxy)benzaldehyde**.


Synthesis and Experimental Protocols

4-(Pyridin-2-yloxy)benzaldehyde is a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.^[1] Its synthesis is typically achieved through a nucleophilic aromatic substitution reaction, such as a Williamson ether synthesis.

Representative Synthetic Protocol:

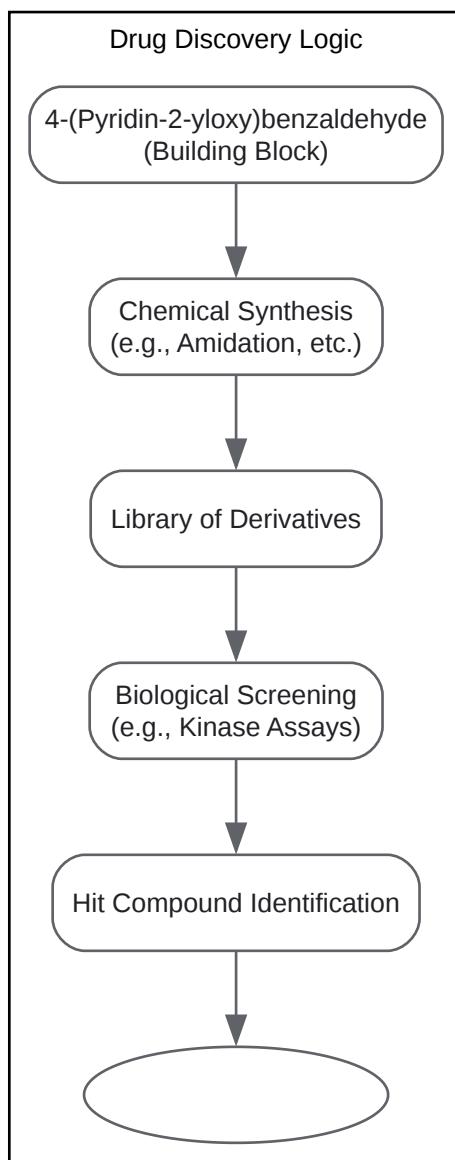
A common method for the synthesis of **4-(Pyridin-2-yloxy)benzaldehyde** involves the reaction of a halo-substituted benzaldehyde with a pyridinol in the presence of a base.

- **Reactant Preparation:** 4-Fluorobenzaldehyde and 2-hydroxypyridine are used as the primary reactants.
- **Base-catalyzed Reaction:** A strong base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of 2-hydroxypyridine, forming a more nucleophilic pyridinolate anion.
- **Nucleophilic Substitution:** The pyridinolate anion then attacks the electron-deficient carbon of the 4-fluorobenzaldehyde, displacing the fluoride ion to form the desired ether linkage.
- **Solvent and Conditions:** The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require heating to proceed at a reasonable rate.
- **Work-up and Purification:** After the reaction is complete, an aqueous work-up is performed to remove the base and any inorganic byproducts. The crude product is then purified, commonly through recrystallization or column chromatography, to yield pure **4-(Pyridin-2-yloxy)benzaldehyde**.

[Click to download full resolution via product page](#)

General experimental workflow for the synthesis.

Applications in Research and Drug Development


As a versatile chemical intermediate, **4-(Pyridin-2-yloxy)benzaldehyde** is utilized in the synthesis of a variety of compounds with potential biological activity.^[1] The pyridin-yloxy-phenyl scaffold is of significant interest in medicinal chemistry.

While direct biological activity or involvement in specific signaling pathways for **4-(Pyridin-2-yloxy)benzaldehyde** is not extensively documented, derivatives containing this core structure have been investigated for their therapeutic potential. For instance, a series of 4-(pyridin-4-yloxy)benzamide derivatives have been synthesized and evaluated as inhibitors of the c-Met proto-oncogene, which is implicated in various cancers.^[2] This suggests that the broader class of pyridin-yloxy-phenyl compounds, for which **4-(Pyridin-2-yloxy)benzaldehyde** is a key precursor, holds promise for the development of targeted therapies.

The aldehyde functional group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations. This makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.

Logical Relationships in Drug Discovery

The utility of **4-(Pyridin-2-yloxy)benzaldehyde** as a building block in drug discovery can be visualized as a logical progression from a simple precursor to a potential therapeutic agent.

[Click to download full resolution via product page](#)

Logical flow from building block to lead compound.

In summary, **4-(Pyridin-2-yloxy)benzaldehyde** is a valuable chemical intermediate with a molecular structure that is amenable to a wide range of synthetic transformations. While information on its direct biological effects is limited, its utility as a precursor for compounds with potential therapeutic applications, particularly in oncology, underscores its importance for the research and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Pyridin-2-yloxy)benzaldehyde molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061630#4-pyridin-2-yloxy-benzaldehyde-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

